REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[C:3]1[CH:12]=[C:11]([O:13][CH3:14])[C:6](C(OC)=O)=[C:5]([CH3:15])[N:4]=1.O>Cl>[CH3:14][O:13][C:11]1[CH:6]=[C:5]([CH3:15])[N:4]=[C:3]([N:2]([CH3:16])[CH3:1])[CH:12]=1
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Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=NC(=C(C(=O)OC)C(=C1)OC)C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
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16 h
|
Type
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EXTRACTION
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Details
|
The mixture was extracted with two 40-mL portions of ethyl acetate
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Type
|
WASH
|
Details
|
The combined organic solution was washed with a 40-mL portion of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column (2×6 cm)
|
Type
|
WASH
|
Details
|
Elution with 9:1 dichloromethane-methanol
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=NC(=C1)C)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |